Boc-D-Arg(Pmc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Evolution of Arginine Protecting Group Strategies
Early Approaches to Arginine Guanidino Protection (e.g., NO₂, Tos)
In the early era of solid-phase peptide synthesis (SPPS), particularly within the framework of tert-butyloxycarbonyl (Boc) chemistry, the primary need was for protecting groups that could withstand the repetitive acid treatments used for Nα-Boc removal. The most common choices for arginine side-chain protection were the nitro (NO₂) and tosyl (Tos) groups. peptide.comnih.gov
The Nω-nitro group offered robust stability to the acidic conditions of the Boc strategy. peptide.com However, its removal required extremely harsh conditions, typically treatment with strong acids like anhydrous liquid hydrogen fluoride (B91410) (HF). peptide.comnih.gov This aggressive deprotection step could lead to significant side reactions and degradation of the target peptide, including the formation of ornithine residues. peptide.com
Similarly, the tosyl (Tos) group provided strong acid resistance compatible with Boc-based synthesis. nih.gov Like the nitro group, its cleavage also necessitated the use of liquid HF. peptide.com While less prone to the specific side reactions seen with the nitro group, the harsh HF treatment for Tos removal could still cause other issues, such as the modification of sensitive residues like tryptophan. peptide.com The demanding nature of these deprotection methods was a major drawback, driving the search for milder alternatives.
**2.2. Development of Sulfonyl-Based Protecting Groups for Arginine
A significant advance was the introduction of the mesitylene-2-sulfonyl (Mts) group. rsc.orgrsc.org Developed by Yajima's group, the Mts group could be cleaved under strong acid conditions that were nevertheless milder than HF, such as methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TFMSA). nih.govrsc.org This represented a tangible improvement in deprotection protocols.
Building upon this, the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was developed as a more acid-labile option. nih.govpeptide.com The Mtr group is removable with trifluoroacetic acid (TFA) in the presence of scavengers like thioanisole (B89551). peptide.com However, its cleavage can be slow, sometimes requiring extended reaction times, which is not ideal for peptides containing multiple arginine residues. peptide.com This sluggish removal led to its gradual replacement by more efficient groups in Fmoc-based chemistry. peptide.com
The development of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group by Ramage and coworkers was a major breakthrough. nih.gov The Pmc group is significantly more labile to acid than Mtr, allowing for more efficient and rapid removal with standard TFA cleavage cocktails used in modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis. nih.govpeptide.comug.edu.pl This simplified the final deprotection step, reduced side products resulting from incomplete deprotection, and increased peptide yields. peptide.com The improved lability is attributed to the electronic properties of the pentamethylchroman ring system. nih.gov The Pmc group became a widely adopted standard for arginine protection in Fmoc chemistry for many years.
Following the success of Pmc, Carpino and coworkers introduced the 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) group. nih.govsemanticscholar.org The Pbf group is even more acid-labile than Pmc, a characteristic attributed to the five-membered ring in its structure compared to Pmc's six-membered ring. nih.govresearchgate.netresearchgate.net This increased lability allows for faster and more complete removal using lower concentrations of TFA. peptide.comub.edu A key advantage of Pbf over Pmc is the significant reduction in the alkylation of tryptophan residues during cleavage, a common side reaction with sulfonyl-based protecting groups. peptide.com Due to its rapid cleavage and improved side-reaction profile, Pbf has largely supplanted Pmc as the protecting group of choice for arginine in routine Fmoc SPPS. peptide.comug.edu.pl
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Key Characteristics |
| Nitro | NO₂ | Liquid Hydrogen Fluoride (HF) | Strong acid stability; harsh removal can cause side reactions. peptide.comnih.gov |
| Tosyl | Tos | Liquid Hydrogen Fluoride (HF) | Strong acid stability; harsh removal can modify tryptophan. peptide.comnih.gov |
| Mesityl-2-sulfonyl | Mts | Trifluoromethanesulfonic acid (TFMSA) | More acid-labile than Tos, representing an early improvement. nih.govug.edu.pl |
| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Trifluoroacetic acid (TFA) / Scavengers | More acid-labile than Mts, but cleavage can be slow. peptide.comnih.govpeptide.com |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Trifluoroacetic acid (TFA) / Scavengers | Significant improvement in acid lability; widely used in Fmoc chemistry. nih.govpeptide.comug.edu.pl |
| 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) / Scavengers | More acid-labile than Pmc; faster cleavage and reduced side reactions. nih.govpeptide.comug.edu.pl |
Introduction of Bis-Boc Protection for Arginine
As an alternative to sulfonyl-based protectors, a strategy using two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain was developed. nih.govug.edu.pl The resulting Nω,Nω'-bis-Boc-arginine derivative is compatible with the Fmoc/tBu synthesis strategy, as the side-chain Boc groups are removed during the final TFA cleavage step. This approach avoids side reactions specifically associated with sulfonyl groups. However, a major drawback of the bis-Boc protection is its high propensity to facilitate δ-lactam formation, a significant side reaction that can reduce the yield of the desired peptide. nih.gov
Historical Context of Boc-D-Arg(Pmc)-OH in D-Amino Acid Incorporation
The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy for creating analogs with enhanced properties, such as increased resistance to enzymatic degradation and modified receptor-binding profiles. The specific compound this compound was a historically important building block for this purpose.
It combines three key features:
Boc: The Nα-tert-butyloxycarbonyl group designates it for use in Boc-based SPPS, where the temporary N-terminal protection is removed by moderate acid treatment.
D-Arg: The D-configuration of the arginine residue allows for the synthesis of peptides with altered stereochemistry.
Pmc: The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group provides robust, acid-labile protection for the guanidino side chain, representing a significant improvement over the older NO₂ and Tos groups.
While Fmoc chemistry and the Pbf protecting group are now more commonly used, the development and application of reagents like this compound were critical steps in the evolution of peptide synthesis, enabling the creation of more complex and stable arginine-containing peptides, including those with D-amino acid substitutions.
Methodological Considerations for Boc D Arg Pmc Oh in Solid Phase Peptide Synthesis
Optimized Coupling Procedures for Boc-D-Arg(Pmc)-OH
The incorporation of this compound into a growing peptide chain is a critical step that requires carefully optimized conditions to ensure high coupling efficiency and prevent side reactions, most notably racemization. The bulky nature of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group on the guanidino side chain of arginine presents steric challenges that must be addressed through the judicious choice of coupling reagents, additives, and solvent systems.
Carbodiimide-Based Coupling Reagents (e.g., DCC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are classic activating agents in peptide synthesis. peptide.comnih.gov They react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. google.comacs.org This intermediate then reacts with the free N-terminal amine of the resin-bound peptide to form the desired peptide bond.
While effective, the use of carbodiimides alone can lead to side reactions. The primary concern is the formation of an unreactive N-acylurea byproduct, which can terminate the peptide chain. acs.org Another significant issue is the potential for racemization of the amino acid, particularly for sterically hindered residues. peptide.comnih.gov To mitigate these issues, carbodiimide (B86325) activation is almost always performed in the presence of an activating additive. peptide.com
Role of Additives in Coupling Efficiency and Racemization Suppression (e.g., HOBt, OxymaPure)
To enhance coupling efficiency and suppress racemization, additives are incorporated into the coupling step. peptide.comgoogle.com 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive in peptide synthesis for decades. google.comgoogle.com It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization than the O-acylisourea itself. peptide.comacs.org This active ester then proceeds to acylate the peptide chain. The use of HOBt in conjunction with carbodiimides like DCC or EDC significantly improves coupling yields and minimizes the loss of chiral integrity. google.com
More recently, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a highly effective alternative to HOBt. google.comiris-biotech.de Concerns over the potentially explosive nature of HOBt prompted the development of safer additives. iris-biotech.de OxymaPure has demonstrated comparable or even superior reactivity to HOBt, leading to efficient couplings with reduced risk of epimerization. iris-biotech.desigmaaldrich.com Its use with carbodiimides is suitable for both traditional and microwave-assisted SPPS. iris-biotech.de For challenging couplings, including the incorporation of bulky residues like this compound, the combination of a carbodiimide with OxymaPure is a robust strategy. nih.govrsc.org
| Additive | Key Advantages |
| HOBt | Long-standing, effective in suppressing racemization and improving yields. google.comgoogle.com |
| OxymaPure | Non-explosive alternative to HOBt, high reactivity, and low racemization. acs.orgiris-biotech.de |
Impact of Solvent Systems on Coupling Kinetics and Yields
The choice of solvent is critical as it must effectively solvate both the protected amino acid and the growing peptide-resin, facilitating the reaction. Dichloromethane (B109758) (DCM) is often favored for the activation step with carbodiimides. chempep.com However, more polar solvents like N,N-dimethylformamide (DMF) are generally better for the subsequent coupling step, as they promote faster reaction rates. chempep.com Consequently, a mixture of DCM and DMF is frequently employed to balance the requirements of both activation and coupling. chempep.com The ability of the solvent to swell the resin is also crucial for ensuring that the reactive sites on the solid support are accessible. google.com
Strategies for In Situ Neutralization in Boc SPPS
In traditional Boc-SPPS, the N-terminal Boc group is removed with an acid, typically trifluoroacetic acid (TFA), leaving a protonated amine. This is followed by a neutralization step with a base before the next coupling reaction. However, in situ neutralization protocols have been developed to streamline the process and have proven particularly effective for synthesizing "difficult" sequences that are prone to aggregation. nih.govresearchgate.net
In this approach, neutralization and coupling occur simultaneously. nih.gov High concentrations of the pre-activated Boc-amino acid ester (e.g., the OBt ester) are mixed with a base and added directly to the protonated peptide-resin. nih.govresearchgate.net This method offers rapid coupling times, often as short as 10 minutes, and significantly improves the efficiency of chain assembly. nih.govpeptide.com The protonated state of the peptide likely disrupts the intermolecular hydrogen bonding that leads to aggregation, and the immediate presence of the activated amino acid ensures that coupling occurs more rapidly than re-aggregation. peptide.com This strategy has been shown to be highly effective and is widely adopted in modern Boc-SPPS. springernature.comnih.gov
Deprotection Kinetics and Conditions for Boc and Pmc Groups
The selective removal of protecting groups is a cornerstone of SPPS. In the context of this compound, this involves the cleavage of the temporary Nα-Boc group at each cycle and the removal of the more resilient Pmc side-chain protection during the final cleavage from the resin.
Acidolytic Cleavage of the Boc Group: Reagents and Typical Protocols (e.g., TFA in DCM)
The tert-butoxycarbonyl (Boc) group is designed to be labile to acid. The standard protocol for its removal involves treatment with trifluoroacetic acid (TFA), typically in a solution of dichloromethane (DCM). peptide2.com The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. commonorganicchemistry.com The resulting N-terminal amine is protonated by the acidic medium, forming a TFA salt. commonorganicchemistry.com
Typical protocols use a concentration of TFA in DCM, with ratios that can be adjusted to control the rate of deprotection. google.com The reaction is usually rapid, often completed within minutes at room temperature. nih.gov Following deprotection, the resin is washed to remove excess acid and byproducts before proceeding to the next coupling step. google.com It is important to note that while the Boc group is readily cleaved by TFA, the Pmc group on the arginine side chain is significantly more stable under these conditions, ensuring its persistence until the final deprotection step. nih.govsigmaaldrich.com The Pmc group generally requires prolonged exposure to strong acids like TFA for its removal, often for more than two hours. thermofisher.com
| Protecting Group | Cleavage Reagent | Typical Conditions |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature, short reaction time. google.compeptide2.com |
| Pmc | Strong acid (e.g., TFA) | Extended reaction time, typically during final cleavage from resin. thermofisher.com |
Removal of the Pmc Side-Chain Protecting Group: Acid Concentration and Reaction Times
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is an acid-labile protecting group for the guanidino side chain of arginine. nih.govpeptide.com Its removal is typically accomplished simultaneously with the cleavage of the peptide from the resin support at the final stage of solid-phase peptide synthesis (SPPS). sigmaaldrich.com The most common reagent for this deprotection is trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com
The efficiency of Pmc group removal is highly dependent on the concentration of the acid and the duration of the reaction. A standard cleavage cocktail for peptides containing Arg(Pmc) is a mixture of 95% TFA with 5% scavengers (v/v), such as water or triisopropylsilane (B1312306) (TIS). sigmaaldrich.compeptide.com Under these conditions, the deprotection of a single Arg(Pmc) residue is generally complete within 20 to 30 minutes at room temperature. peptide.com However, more complex peptides may require adjustments to this general protocol.
Stronger acid conditions or alternative acid reagents can be employed for less acid-labile protecting groups, though Pmc is generally more labile than older sulfonyl-based protectors like Mtr. sigmaaldrich.comthermofisher.com For instance, the Pmc group can be cleaved with 50% TFA in dichloromethane (DCM). peptide.com While effective, the choice of acid and concentration must be carefully balanced to ensure complete deprotection without causing degradation of the target peptide. The use of scavengers is critical during acidolytic cleavage to trap the reactive carbocations generated from the protecting groups, which can otherwise lead to side reactions like the alkylation of sensitive residues such as tryptophan. peptide.comthermofisher.com
| Cleavage Reagent | Typical Reaction Time | Notes |
| 95% TFA / 5% Water | 20-30 minutes | Effective for simple peptides with single Arg(Pmc). peptide.com |
| 95% TFA / Scavengers | 1-4 hours | Recommended for peptides with multiple Arg(Pmc) or sensitive residues. thermofisher.com |
| 50% TFA in DCM | Variable | An alternative condition for Pmc cleavage. peptide.com |
Impact of Peptide Length and Arginine Content on Deprotection Efficiency
The efficiency of Pmc group removal can be significantly influenced by the length of the peptide chain and the number of arginine residues incorporated. While a single Pmc group is removed relatively quickly, peptides containing multiple Arg(Pmc) residues often necessitate extended reaction times for complete deprotection. peptide.comthermofisher.com
For peptides with several Arg(Pmc) residues, deprotection can take more than four hours. thermofisher.com In some cases, if complete deprotection is not achieved within a standard 6-hour timeframe, it may be necessary to precipitate the peptide, and repeat the cleavage procedure with fresh reagents. sigmaaldrich.com Incomplete side-chain deprotection is a frequent cause of failure in the synthesis of long peptides. sigmaaldrich.com
The presence of multiple arginine residues not only extends the required deprotection time but also increases the concentration of reactive species generated upon cleavage, heightening the risk of side reactions. researchgate.net This is particularly problematic in sequences that also contain tryptophan, where the cleaved Pmc group can cause sulfonation of the indole (B1671886) side chain. sigmaaldrich.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, which is cleaved more rapidly, is often preferred for synthesizing peptides with high arginine content to mitigate these issues. peptide.com
| Peptide Characteristics | Recommended Deprotection Time | Key Considerations |
| Single Arg(Pmc) residue | 20-30 minutes | Standard conditions are usually sufficient. peptide.com |
| Multiple Arg(Pmc) residues (e.g., five or more) | Up to 3-4 hours or longer | Extended time is required for complete removal. thermofisher.comthermofisher.com Monitoring by HPLC is recommended. sigmaaldrich.com |
| Long peptide chain | Extended cleavage time | Incomplete deprotection is a significant risk; test cleavages are advised. sigmaaldrich.com |
| Arg(Pmc) and Trp residues present | Variable | Increased risk of tryptophan modification by the cleaved Pmc group. peptide.comnih.gov |
Resin Compatibility for this compound Based Synthesis
The selection of a suitable resin is a critical parameter in SPPS utilizing this compound. Since Boc-SPPS strategy involves the use of an acid-labile Nα-Boc group, which is removed at each cycle with a moderate acid like TFA, the linker attaching the peptide to the resin must be stable to these conditions. google.com The final cleavage of the peptide from the resin and the removal of side-chain protecting groups like Pmc are typically performed simultaneously with a strong acid. sigmaaldrich.com
Therefore, resins employed in this compound based synthesis must be compatible with a two-tiered acid lability scheme. Polystyrene is a commonly used polymer for resin supports in peptide synthesis. google.com Resins like the MBHA (p-Methylbenzhydrylamine) or BHA (Benzhydrylamine) resins are suitable for the synthesis of peptide amides using Boc chemistry. The linkers on these resins are stable to the repetitive TFA treatments for Boc group removal but are cleaved by strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which also cleave the Pmc group.
For the synthesis of peptide acids, the Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a classic choice. The peptide is anchored via a benzyl (B1604629) ester linkage, which is also cleaved under strong acid conditions. The compatibility of the resin is fundamentally linked to the stability of the peptide-resin anchor, which must withstand all synthesis steps until the final deprotection and cleavage.
| Resin Type | Linker Type | Final Cleavage Conditions | Suitable for |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF, TFMSA) | Peptide Acids |
| MBHA Resin | p-Methylbenzhydrylamine | Strong acid (e.g., HF, TFMSA) | Peptide Amides |
| BHA Resin | Benzhydrylamine | Strong acid (e.g., HF, TFMSA) | Peptide Amides |
Challenges and Side Reactions Associated with Boc D Arg Pmc Oh in Peptide Synthesis
Incomplete Deprotection of the Pmc Group
A significant hurdle in syntheses involving Boc-D-Arg(Pmc)-OH is the acid-catalyzed removal of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group during the final cleavage step from the resin. The Pmc group is known for its stability, which, while beneficial during the iterative steps of synthesis, can become a liability during final deprotection.
To address the challenge of incomplete Pmc group removal, several strategies have been developed. The most straightforward approach is to extend the cleavage time. sigmaaldrich.comgoogle.com For peptides with multiple Arg(Pmc) residues, deprotection times may need to be extended to over four hours. thermofisher.com If complete deprotection is not achieved within 6 hours, it is recommended to precipitate the peptide and repeat the cleavage with fresh reagents. sigmaaldrich.com
The composition of the cleavage cocktail is also critical. The use of stronger acids or optimized scavenger mixtures can improve deprotection efficiency. sigmaaldrich.com Scavengers are necessary to trap the reactive carbocations generated during cleavage, preventing side reactions. chempep.com While a common cocktail is 95% TFA with water and triisopropylsilane (B1312306) (TIS) as scavengers, more complex and potent mixtures may be required for difficult sequences. sigmaaldrich.comsigmaaldrich.com For instance, the use of thioanisole (B89551) can be beneficial. peptide.com An alternative is the use of the more acid-labile Pbf protecting group for arginine, which generally requires shorter deprotection times (under 4 hours) and is more easily scavenged. peptide.comthermofisher.comresearchgate.net
| Strategy | Description | Considerations |
| Extended Cleavage Time | Increasing the duration of exposure to the TFA cleavage cocktail beyond the standard 2 hours. | May be necessary for peptides with multiple Arg(Pmc) residues; can take over 4-6 hours. sigmaaldrich.comthermofisher.com |
| Optimized Scavenger Cocktails | Using specific scavengers like thioanisole to improve the cleavage environment. | Can enhance removal efficiency and prevent side reactions. peptide.com |
| Stronger Acid Conditions | Employing stronger acid reagents for deprotection. | Can facilitate the removal of highly stable protecting groups but may risk degrading the peptide. sigmaaldrich.com |
| Alternative Protecting Group | Using the more acid-labile Pbf group instead of Pmc. | Pbf is generally removed more quickly and efficiently, reducing the risk of incomplete deprotection. peptide.comthermofisher.comresearchgate.net |
Side Reactions Involving the Guanidino Moiety of Arginine
The inherent chemical nature of the arginine side chain, even when protected, predisposes it to specific intramolecular and degradative side reactions under the conditions of peptide synthesis.
| Factor | Influence on δ-Lactam Formation | Mitigation Strategy |
| Activation | Occurs when the carboxylic group of this compound is activated for coupling. researchgate.netmdpi.com | Use optimized coupling reagents; avoid prolonged activation times. |
| Temperature | Increased temperatures can accelerate δ-lactam formation. google.com | Perform couplings at controlled, lower temperatures if possible. |
| Solvent | The choice of solvent can influence the rate of intramolecular cyclization. rsc.org | Screen different solvent systems to minimize the side reaction. |
| Reagent Excess | Insufficient excess of the activated amino acid can lead to higher proportions of deletion peptides. | Use a sufficient excess of the arginine derivative or perform double couplings. researchgate.netrsc.org |
The conversion of arginine to ornithine is another potential side reaction, although it is more commonly associated with certain protecting groups like nitro (NO2) under harsh cleavage conditions such as treatment with hydrogen fluoride (B91410) (HF). peptide.com During this reaction, the guanidino group is cleaved from the side chain, leaving an ornithine residue. Ornithine is a non-proteinogenic amino acid that differs from arginine by the absence of the guanidinium (B1211019) group. creative-proteomics.comwikipedia.org While this transformation is a known post-translational modification in biological systems catalyzed by arginase enzymes, its occurrence in chemical peptide synthesis is a degradation pathway. acs.orgnih.gov Although less frequently reported for the Pmc group compared to the NO2 group, the possibility of deguanidination exists, particularly under extended or harsh acidic cleavage conditions required for complete Pmc removal. This can lead to the formation of ornithine-containing peptide impurities. mdpi.com
Interactions with Other Amino Acid Residues
During the final deprotection step, the cleaved Pmc group becomes a reactive species that can modify other susceptible amino acid residues within the peptide sequence. The most well-documented interaction is with tryptophan (Trp). The sulfonyl moiety released from the Arg(Pmc) residue can electrophilically attack the electron-rich indole (B1671886) ring of an unprotected tryptophan, a side reaction known as sulfonation. chempep.comsigmaaldrich.com
This transfer of the protecting group is dependent on factors such as the proximity of the Arg and Trp residues in the peptide sequence. chempep.comiris-biotech.de The formation of this Trp-adduct complicates the purification process and reduces the yield of the target peptide. A highly effective strategy to prevent this side reaction is to use a tryptophan derivative with its indole nitrogen protected, most commonly with a Boc group (Fmoc-Trp(Boc)-OH in Fmoc synthesis). peptide.comsigmaaldrich.com The Boc group on the tryptophan side chain shields the indole ring from alkylation by the carbocations and sulfonyl species generated during TFA cleavage. sigmaaldrich.com
Sulfonation of Tryptophan Residues by Cleaved Pmc Byproducts
A significant and well-documented side reaction associated with the use of Arg(Pmc) is the modification of tryptophan (Trp) residues during the final acidolytic cleavage step. thermofisher.com When the peptide is treated with a strong acid like TFA to remove the side-chain protecting groups and cleave the peptide from the resin, the Pmc group is released. The cleaved Pmc group can generate reactive cationic species. sigmaaldrich.com These byproducts can then electrophilically attack the electron-rich indole ring of tryptophan, leading to its sulfonation. google.comgoogle.com
Peptide Sequence: The spatial proximity of the arginine and tryptophan residues within the peptide chain significantly impacts the likelihood of Pmc transfer. Research has shown that when Arg and Trp are separated by just one other amino acid, the transfer of the Pmc group is most pronounced. nih.gov
Cleavage Conditions: While scavengers are added to the cleavage cocktail to "trap" reactive cations, commonly used mixtures may not completely prevent this specific side reaction. thermofisher.comnih.gov
Protecting Group Lability: In a comparative study, the use of Arg(Pmc) in a peptide synthesis resulted in only 46% of the desired product after a three-hour TFA cleavage, with a significant portion being the sulfonated byproduct. This was contrasted with the use of the Arg(Pbf) protecting group, which yielded 69% of the target peptide under similar conditions, indicating that the nature of the sulfonyl-based protecting group itself is a key factor. peptide.com
The reaction is not limited to Pmc; other sulfonyl-based protecting groups for arginine, such as Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can also lead to tryptophan sulfonation. sigmaaldrich.comgoogle.comiris-biotech.de
| Factor | Observation | Reference |
|---|---|---|
| Proximity of Arg(Pmc) and Trp | Side reaction is most pronounced when residues are separated by one amino acid. | nih.gov |
| Protecting Group | Pmc and other sulfonyl-based groups (Mtr, Pbf) can cause sulfonation of Trp. | sigmaaldrich.comgoogle.com |
| Cleavage Yield Comparison | A synthesis using Arg(Pmc) yielded 46% desired peptide, versus 69% with Arg(Pbf), due to side reactions. | peptide.com |
| Mechanism | Reactive cationic species from the cleaved Pmc group cause electrophilic attack on the Trp indole ring. | sigmaaldrich.com |
Mitigation Strategies for Tryptophan Modification (e.g., Use of Trp(Boc))
Given the prevalence of tryptophan sulfonation, several strategies have been developed to minimize or eliminate this unwanted modification. The most effective and widely adopted approach is the protection of the tryptophan indole nitrogen itself.
Use of Boc-Protected Tryptophan (Trp(Boc))
The introduction of an acid-labile tert-butoxycarbonyl (Boc) group onto the indole nitrogen of tryptophan, creating Fmoc-Trp(Boc)-OH for Fmoc-based SPPS or Boc-Trp(Boc)-OH for Boc-based SPPS, is a highly effective solution. sigmaaldrich.comgoogle.com The Boc group on the indole ring shields it from electrophilic attack by the byproducts generated during the cleavage of the Arg(Pmc) group. sigmaaldrich.comadvancedchemtech.com
The benefits of this approach are significant:
Elimination of Sulfonation: The use of Fmoc-Trp(Boc)-OH can completely suppress the sulfonation of tryptophan by cleaved Pmc groups. sigmaaldrich.comgoogle.com
Simplified Cleavage Cocktails: The protection afforded by the Trp(Boc) derivative can make complex and malodorous scavenger cocktails—often containing reagents like thioanisole—unnecessary in many cases. A simpler mixture such as TFA/TIS/water (95:2.5:2.5) often suffices. sigmaaldrich.com
Alternative Cleavage Methods
Another strategy involves modifying the cleavage conditions. The use of trimethylsilyl (B98337) bromide (TMSBr) in a cleavage cocktail containing scavengers like EDT and m-cresol (B1676322) has been shown to cleanly deprotect Arg(Mtr) residues rapidly and has been found to completely suppress the formation of sulfonation by-products, even when unprotected tryptophan is used. sigmaaldrich.com
| Strategy | Description | Outcome | Reference |
|---|---|---|---|
| Indole N-protection | Use of Fmoc-Trp(Boc)-OH or Boc-Trp(Boc)-OH. | Effectively suppresses or eliminates sulfonation of the tryptophan side chain. Increases crude peptide purity and yield. | sigmaaldrich.comgoogle.comadvancedchemtech.com |
| Alternative Cleavage Reagents | Employing cleavage cocktails with Trimethylsilyl bromide (TMSBr). | Can suppress sulfonation byproducts even with unprotected tryptophan. | sigmaaldrich.com |
| Scavengers | Adding nucleophilic reagents (scavengers) like thioanisole to the TFA cleavage cocktail. | Can reduce, but may not completely prevent, modification of tryptophan. | nih.govpeptide.com |
Challenges in Synthesizing "Difficult Sequences" Incorporating this compound
The term "difficult sequences" in SPPS refers to peptide chains that are prone to synthetic problems, such as incomplete coupling reactions or aggregation of the growing peptide chain on the solid support. While Boc-based SPPS is often considered superior to the Fmoc-based strategy for synthesizing difficult sequences, the inclusion of bulky protected residues like this compound can introduce specific challenges. nih.govcsic.es
One of the primary issues is slow reaction kinetics . The steric bulk of the Pmc protecting group can hinder the coupling of the subsequent amino acid, leading to incomplete or slow reactions. This problem can be exacerbated in sequences that are already prone to forming stable secondary structures (e.g., β-sheets) on the resin, which can physically block access to the reactive N-terminus of the growing peptide chain. google.com
Strategies for Optimization and Mitigation of Synthetic Challenges
Utilization of Scavengers During Deprotection
The acid-catalyzed removal of the Pmc group, typically with trifluoroacetic acid (TFA), generates reactive cationic species that can lead to undesirable side reactions with nucleophilic amino acid residues within the peptide chain, such as tryptophan and tyrosine. thermofisher.comsigmaaldrich.com To prevent these modifications, scavengers are essential components of the cleavage cocktail. researchgate.net
A variety of scavenging reagents are employed to trap the reactive carbocations and sulfonyl species generated during the deprotection of the Pmc group. The choice of scavenger or a "scavenger cocktail" is dictated by the amino acid composition of the peptide. sigmaaldrich.comthermofisher.com
Commonly used scavengers include:
Triisopropylsilane (B1312306) (TIS): TIS is a highly effective scavenger that works by reducing the liberated carbocations. nih.govnih.gov It is particularly recommended when the peptide sequence contains tryptophan protected with a Boc group (Trp(Boc)). sigmaaldrich.com
Ethanedithiol (EDT): As a thiol-containing scavenger, EDT is very efficient at trapping carbocations. thermofisher.comacs.org It is often used in cocktails for peptides containing sensitive residues. sigmaaldrich.com
Thioanisole (B89551): This scavenger is particularly useful as it can accelerate the deprotection of Arg(Pmc) by TFA. thermofisher.com However, its use should be avoided in peptides containing tryptophan, as its adducts can alkylate the indole (B1671886) ring. sigmaaldrich.com
Water: Water can act as a scavenger and is often included in cleavage mixtures, typically at a concentration of 2.5% to 5%. thermofisher.comnih.govacs.org It helps to hydrolyze reactive species.
Phenol: Phenol is thought to provide protection for tyrosine and tryptophan residues from alkylation. sigmaaldrich.com
A widely effective and non-malodorous cleavage cocktail for most sequences, especially when appropriate protecting groups like Fmoc-Trp(Boc) are used, is a mixture of TFA/TIS/water (95:2.5:2.5). sigmaaldrich.com For more complex peptides, particularly those with multiple arginine residues or other sensitive amino acids, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. sigmaaldrich.com
Table 1: Common Scavengers for Pmc Deprotection
| Scavenger | Chemical Class | Primary Function | Notes |
| Triisopropylsilane (TIS) | Silane | Reduces carbocations | Recommended for Trp(Boc) containing peptides. sigmaaldrich.com |
| Ethanedithiol (EDT) | Thiol | Traps carbocations | Highly efficient, often used in cocktails. thermofisher.comsigmaaldrich.com |
| Thioanisole | Thioether | Traps carbocations, accelerates Pmc removal | Avoid with unprotected Tryptophan. thermofisher.comsigmaaldrich.com |
| Water | Protic Solvent | Hydrolyzes reactive species | Commonly used in standard cleavage cocktails. thermofisher.comnih.gov |
| Phenol | Aromatic Alcohol | Protects Tyr and Trp residues | Offers specific protection to aromatic side chains. sigmaaldrich.com |
During the acidolytic cleavage of the Pmc protecting group from the arginine side chain, a stable sulfonyl cation and other carbocations are generated. researchgate.net These electrophilic species can readily react with nucleophilic sites on the peptide, such as the indole ring of tryptophan or the phenolic ring of tyrosine, leading to undesired alkylation or sulfonation. thermofisher.comsigmaaldrich.com
Scavengers are nucleophiles added to the cleavage mixture to intercept these reactive cationic species before they can modify the peptide. researchgate.net The mechanism involves the scavenger reacting with the carbocation or sulfonyl cation in an irreversible manner, thus neutralizing the threat. nih.gov For example, TIS donates a hydride to the cation, effectively reducing it. nih.gov Thiol-based scavengers like EDT form stable thioethers with the reactive species. This competitive reaction protects the integrity of the synthesized peptide. researchgate.net
Advanced Coupling Reagents and Protocols
The steric hindrance of the Boc-D-Arg(Pmc)-OH can sometimes lead to slower or incomplete coupling reactions. To overcome this, advanced coupling reagents and optimized protocols are employed. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) to minimize racemization and enhance coupling efficiency. Other potent coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) can also be utilized for efficient peptide bond formation.
On-Resin Analytical Monitoring for Reaction Completion
To ensure the complete incorporation of each amino acid, including the sterically demanding this compound, on-resin analytical monitoring is crucial. Techniques such as the Kaiser test (ninhydrin test) are traditionally used to detect the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction. A negative Kaiser test result signifies that the coupling is complete. In cases of a positive or equivocal result, a second coupling step is performed to drive the reaction to completion. researchgate.net For N-terminally protected peptides or secondary amines where the ninhydrin (B49086) test is not applicable, other qualitative tests like the chloranil (B122849) test can be used. These real-time checks are vital for preventing the formation of deletion sequences and ensuring the final purity of the peptide.
Segment Condensation and Native Chemical Ligation Approaches to Incorporate Arginine
For the synthesis of very long peptides or proteins, a stepwise solid-phase approach can become inefficient. In such cases, segment condensation or native chemical ligation (NCL) strategies are employed. ub.edunih.gov
In segment condensation , protected peptide fragments are synthesized separately and then coupled together on the solid support or in solution. ub.edu This approach can be advantageous for incorporating difficult residues like arginine.
Native Chemical Ligation (NCL) is a powerful technique that involves the reaction of two unprotected peptide fragments in an aqueous solution. nih.govwikipedia.org One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. biosyntan.denih.gov The reaction forms a native peptide bond at the ligation site. google.com While the classic NCL requires a cysteine at the ligation junction, variations of this method have been developed to allow for ligation at other amino acid residues, including arginine, often through the use of auxiliary groups or subsequent chemical modifications. nih.gov
Impact of Resin Swelling and Physical Parameters on Synthesis Efficiency
The physical properties of the solid support, particularly its ability to swell in the solvents used during synthesis, play a critical role in reaction efficiency. peptide.com Resin swelling is essential as it allows for the diffusion of reagents to the reactive sites within the resin beads. researchgate.net Polystyrene-based resins, commonly used in SPPS, swell optimally in non-polar solvents like dichloromethane (B109758) (DCM) and less so in polar solvents like DMF. peptide.comnih.gov
Poor resin swelling can lead to incomplete reactions, both in coupling and deprotection steps, by hindering the access of reagents to the growing peptide chain. researchgate.net This can result in deletion sequences and lower yields. The choice of resin and solvent system must be carefully considered to ensure adequate swelling throughout the synthesis. The degree of cross-linking of the resin also influences its swelling capacity; lower cross-linking generally leads to greater swelling. peptide.com The growing peptide chain itself can influence the swelling properties of the resin, sometimes leading to aggregation and reduced reaction efficiency, a phenomenon that is sequence-dependent. sigmaaldrich.comrsc.org
Comparative Analysis of Boc D Arg Pmc Oh with Other Arginine Protecting Groups
Comparison with Pbf (2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl)
The Pbf group is structurally similar to Pmc and is a prevalent choice in modern Fmoc-based solid-phase peptide synthesis (SPPS).
Relative Acid Lability and Deprotection Kinetics
A key distinction between Pmc and Pbf lies in their susceptibility to acid-catalyzed cleavage. The Pbf group is demonstrably more acid-labile than the Pmc group. researchgate.netub.edunih.govpeptide.com This enhanced lability translates to faster and more efficient deprotection under standard trifluoroacetic acid (TFA) conditions.
Research indicates that the deprotection of Pbf is generally complete within 1-2 hours, whereas sequences containing multiple Arg(Pmc) residues may necessitate cleavage times exceeding 4 hours. nih.govthermofisher.com In a direct comparison, a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc), highlighting the superior deprotection kinetics of Pbf. peptide.compeptide.compeptide.combzchemicals.com The generally accepted order of increasing acid lability for sulfonyl-based arginine protecting groups is: Mtr < Pmc < Pbf. ub.edupeptide.com This makes Pbf particularly advantageous for the synthesis of peptides with high arginine content or acid-sensitive sequences. peptide.compeptide.com
| Protecting Group | Relative Acid Lability | Typical Deprotection Time (TFA) | Reference |
|---|---|---|---|
| Pmc | Less Labile | > 4 hours (for multiple Arg) | thermofisher.com |
| Pbf | More Labile | < 4 hours (typically 1-2 hours) | nih.govthermofisher.com |
Steric Hindrance and Coupling Efficiency
While the Pbf group is considered more sterically hindered than Pmc, it has become the standard for arginine protection in many applications, suggesting its coupling efficiency is highly effective for most sequences. researchgate.netchempep.com Conversely, some studies have noted that slow reaction kinetics can be a factor when coupling Arg(Pmc) derivatives. google.com The widespread adoption of Pbf indicates a favorable balance between its steric bulk and its performance in coupling reactions. chempep.com
Side Reaction Profiles
During final cleavage with TFA, reactive cationic species are generated from both Pmc and Pbf groups. These can lead to side reactions, most notably the alkylation (sulfonation) of the indole (B1671886) ring of tryptophan residues. sigmaaldrich.comiris-biotech.dechempep.com However, research indicates that the Pbf group is less prone to this side reaction compared to Pmc. peptide.compeptide.com Furthermore, the Pmc group has a noted tendency to reattach to or alkylate other sensitive residues post-cleavage, a problem that is mitigated with Pbf due to its being more easily trapped by scavengers. thermofisher.com For both protecting groups, the risk of tryptophan modification can be significantly suppressed by using Boc-protected tryptophan, Fmoc-Trp(Boc)-OH. sigmaaldrich.com Another potential side reaction for both Pmc and Mtr is the O-sulfonation of serine and threonine residues if appropriate scavengers are omitted from the cleavage cocktail. nih.gov
| Protecting Group | Major Side Reaction | Propensity | Mitigation | Reference |
|---|---|---|---|---|
| Pmc | Tryptophan Alkylation/Sulfonation | Higher | Use of scavengers, Fmoc-Trp(Boc)-OH | thermofisher.compeptide.compeptide.com |
| Pbf | Tryptophan Alkylation/Sulfonation | Lower | peptide.compeptide.com |
Comparison with Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl)
The Mtr protecting group predates Pmc and Pbf and is considerably more stable to acid.
The Pmc group is significantly more acid-labile than the Mtr group. researchgate.netpeptide.combzchemicals.com This difference is particularly critical in the synthesis of peptides containing multiple arginine residues. Complete removal of the Mtr group can be challenging, often demanding prolonged exposure to TFA (up to 12 or even 24 hours) or elevated temperatures. thermofisher.compeptide.comsigmaaldrich.com Such harsh conditions increase the likelihood of undesired side reactions. peptide.com Consequently, Pmc is considered a superior choice over Mtr for synthesizing complex, multi-arginine peptides. thermofisher.compeptide.combzchemicals.com
| Protecting Group | Relative Acid Lability | Key Disadvantage | Reference |
|---|---|---|---|
| Mtr | Low | Difficult/slow removal, requires harsh conditions | thermofisher.compeptide.comsigmaaldrich.com |
| Pmc | Intermediate | More labile than Mtr, less than Pbf | researchgate.netpeptide.combzchemicals.com |
| Pbf | High | Most labile of the three | researchgate.netub.edu |
Comparison with Tosyl (Tos) and Nitro (NO2)
Tosyl and Nitro are protecting groups typically associated with the Boc/Bzl strategy of peptide synthesis and are far more resistant to acidolysis than Pmc.
Tosyl (Tos): The Tos group is very stable and requires cleavage with strong, hazardous acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netpeptide.com These conditions are significantly harsher than the TFA treatment used to remove Pmc. During HF cleavage, the released tosyl group can cause side reactions by modifying tryptophan residues. peptide.com
Nitro (NO₂): The Nitro group is also stable to TFA and requires HF for removal. peptide.com A characteristic side reaction associated with nitroarginine (B1678959) is its potential reduction and rearrangement to form ornithine residues during cleavage. peptide.com While the nitro group itself does not typically alkylate tryptophan in the way sulfonyl-based groups can, the harsh cleavage conditions required for its removal are a significant drawback. peptide.com Recent research has explored alternative, milder deprotection methods using reagents like tin(II) chloride (SnCl₂), which also revealed that the NO₂ group has a lower propensity for δ-lactam formation compared to other groups. nih.govresearchgate.net
| Protecting Group | Typical Cleavage Reagent | Relative Stability | Reference |
|---|---|---|---|
| Pmc | TFA | Acid Labile | peptide.com |
| Tosyl (Tos) | HF, TFMSA | Very Stable | researchgate.netpeptide.com |
| Nitro (NO₂) | HF | Very Stable | peptide.com |
Comparison with Bis-Boc Protection
The strategy of protecting the guanidino group with two tert-butoxycarbonyl (Boc) groups presents a different set of characteristics.
The bis-Boc protecting group is removable under strong TFA conditions (e.g., 95% TFA), making it compatible with final cleavage steps in Fmoc synthesis. researchgate.net However, it has several notable drawbacks. A significant issue is its high propensity to facilitate δ-lactam formation, an intramolecular side reaction that consumes the activated arginine derivative and leads to poor coupling efficiency. researchgate.netnih.gov Studies have shown this tendency to be more pronounced with bis-Boc protection than with Pbf or NO₂ protection. nih.gov Furthermore, Fmoc-Arg(Boc)₂-OH has demonstrated limited stability in common SPPS solvents like DMF, whereas Pbf and NO₂ derivatives are stable under the same conditions. nih.gov The steric hindrance from the two Boc groups can also result in slower coupling rates compared to sulfonyl-based protections like Pmc. researchgate.net
: Orthogonality Considerations in Mixed Boc/Fmoc Strategies
In the realm of solid-phase peptide synthesis (SPPS), the principle of orthogonality is fundamental. Orthogonal protecting groups are distinct classes of temporary, semi-permanent, or permanent blocking groups that can be selectively removed under specific, non-interfering chemical conditions. nih.goviris-biotech.debiosynth.com This allows for a precise, stepwise assembly of the peptide chain and enables complex chemical modifications, such as side-chain cyclization or labeling, while the peptide remains anchored to the solid support. peptide.com
The most prevalent orthogonal system in modern SPPS is the Fmoc/tBu strategy. iris-biotech.de This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the growing peptide chain. The Fmoc group is cleaved at each cycle with a base, typically piperidine (B6355638). In contrast, the "permanent" side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to these basic conditions but are labile to strong acid, such as trifluoroacetic acid (TFA). iris-biotech.debiosynth.com This final acid treatment typically also cleaves the completed peptide from the resin. sigmaaldrich.com
The use of a residue like Boc-D-Arg(Pmc)-OH is primarily situated within the Boc/Bzl SPPS strategy. However, its side-chain protecting group, Pmc, is a critical component in Fmoc-based synthesis. In a hypothetical mixed strategy, the orthogonality between the base-labile Fmoc group and the acid-labile Boc and Pmc groups is paramount. For instance, if an Fmoc-protected lysine (B10760008) were used alongside this compound in a custom synthesis, the Fmoc group could be selectively removed with piperidine to allow for side-chain modification, leaving the Boc and Pmc groups intact.
The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group on the arginine side chain is designed to be stable throughout the Fmoc-based chain elongation but removable during the final acid-mediated cleavage. The choice of the arginine side-chain protecting group is crucial, as the guanidinium (B1211019) group is highly basic and requires robust protection to prevent side reactions. The Pmc group, along with related sulfonyl-based protectors like Pbf and Mtr, serves this purpose. Their compatibility and cleavage efficiency within the broader orthogonal strategy are key considerations.
Research Findings and Comparative Data
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group is a well-established protecting group for arginine. However, its removal requires relatively harsh TFA treatment, and cleavage can be slow, sometimes necessitating extended reaction times of several hours. thermofisher.com This increased resistance to acid can pose a risk of incomplete deprotection, particularly in peptides containing multiple arginine residues.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Introduced as an improvement over Pmc, the Pbf group is more acid-labile. Deprotection is generally faster and more efficient, often complete within one to two hours using standard TFA cocktails. nih.gov One comparative study demonstrated that a three-hour TFA treatment resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc), highlighting the superior cleavage kinetics of Pbf. peptide.com Consequently, Pbf has largely superseded Pmc in routine Fmoc-SPPS.
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is significantly more stable to acid than both Pmc and Pbf. Its complete removal can require prolonged exposure to TFA, sometimes for as long as 24 hours, which increases the risk of acid-catalyzed side reactions on sensitive residues. sigmaaldrich.comthermofisher.com
A significant challenge with all sulfonyl-based arginine protecting groups (Pmc, Pbf, Mtr) is the potential for side reactions during cleavage. The cationic species generated upon their removal can react with nucleophilic amino acid side chains, particularly the indole ring of tryptophan, leading to sulfonation of this residue. sigmaaldrich.com This side reaction can be effectively suppressed by using the Boc-protected derivative, Fmoc-Trp(Boc)-OH, for the incorporation of tryptophan. sigmaaldrich.com
The following data table provides a comparative overview of these common arginine protecting groups within the context of an Fmoc/tBu orthogonal scheme.
| Protecting Group | Chemical Name | Typical Cleavage Conditions | Relative Lability | Key Orthogonality Considerations & Findings |
|---|---|---|---|---|
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | TFA, often requiring >2 hours | Less Labile | Stable to piperidine used in Fmoc deprotection. Slower cleavage than Pbf can lead to incomplete deprotection. peptide.comthermofisher.com |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | TFA, typically 1-2 hours | More Labile | Stable to piperidine. Generally provides cleaner and faster deprotection than Pmc, leading to higher yields. peptide.comnih.gov It is the most commonly used group in modern Fmoc-SPPS. |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | TFA, requires extended time (up to 24 hours) | Least Labile | Stable to piperidine. Its high acid stability makes it less suitable for standard syntheses due to the harsh conditions and long reaction times required for removal. sigmaaldrich.com |
Applications of Boc D Arg Pmc Oh in the Synthesis of Specific Peptide Architectures
Incorporation into Non-Natural Peptides and Peptidomimetics
The use of Boc-D-Arg(Pmc)-OH is pivotal in the creation of non-natural peptides and peptidomimetics, which are designed to have improved properties compared to their naturally occurring counterparts. These modifications can lead to enhanced stability, bioavailability, and specific biological activities.
Synthesis of D-Arginine Containing Peptides for Stereochemical Studies
The incorporation of D-amino acids, such as D-arginine from this compound, is a fundamental strategy in stereochemical studies of peptides. The introduction of a D-amino acid into a peptide sequence alters its three-dimensional structure, which can have profound effects on its biological activity and enzymatic stability.
The D-configuration of the arginine residue is crucial for synthesizing enantiomeric peptides that exhibit resistance to proteolytic degradation by enzymes that typically recognize and cleave L-amino acid-containing peptides. This enhanced stability is a direct consequence of the altered stereochemistry, making these peptides valuable tools for studying biological processes where enzymatic degradation is a limiting factor. While diastereomeric peptides have identical masses, making them indistinguishable by standard mass spectrometry, their distinct stereochemistry often leads to significant differences in biological function. nih.gov The synthesis of such peptides, therefore, allows researchers to investigate the stereochemical requirements for receptor binding and biological activity.
A notable example is the synthesis of all-D-amino acid peptides, such as the interleukin-1 receptor (IL-1R) modulator H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH₂, which exhibits functional selectivity. frontiersin.org The synthesis of such non-natural peptides relies on the availability of D-amino acid building blocks like this compound to explore the impact of stereochemistry on biological function.
Design of Peptides with Modified Bioactivity or Stability
The introduction of D-arginine using this compound is a key strategy for designing peptides with modified bioactivity and enhanced stability. The substitution of a naturally occurring L-amino acid with its D-enantiomer can lead to peptidomimetics with improved therapeutic potential.
One of the primary advantages of incorporating D-amino acids is the increased resistance to enzymatic degradation. nih.gov This enhanced stability prolongs the half-life of the peptide in biological systems, which is a critical factor for the development of peptide-based drugs. For instance, dermorphin (B549996) analogs containing D-Arginine have been synthesized to create potent and long-lasting analgesics. nih.gov
Furthermore, the altered stereochemistry resulting from the inclusion of D-arginine can lead to changes in receptor binding affinity and selectivity. This allows for the fine-tuning of the peptide's biological activity. A compelling example is the synthesis of peptidomimetics targeting the interleukin-1 receptor (IL-1R). In a study aimed at developing biased ligands for the IL-1R, both Fmoc-D-Arg(Pmc)-OH and this compound were utilized in the solid-phase synthesis of a panel of derivatives of an all-D-amino acid peptide modulator. frontiersin.org These peptidomimetics were designed to investigate the structural requirements for biased signaling, demonstrating how the incorporation of D-arginine can be used to create molecules with specific and modified biological activities. frontiersin.org
The synthesis of somatostatin (B550006) analogs also highlights the importance of D-amino acids in modifying bioactivity. Structure-function studies have shown that the incorporation of D-amino acids can lead to potent and selective agonists for specific somatostatin receptor subtypes. nih.gov
| Peptide/Peptidomimetic Class | Rationale for D-Arginine Incorporation | Key Findings | Reference(s) |
| Interleukin-1 Receptor Modulators | To investigate structural requirements for biased signaling and enhance stability. | The use of D-amino acids, including D-Arginine, allowed for the development of functionally selective allosteric modulators of the IL-1R. | frontiersin.org |
| Dermorphin Analogs | To increase resistance to enzymatic degradation and prolong analgesic effects. | D-Arginine containing analogs exhibited potent and long-lasting antinociceptive effects. | nih.gov |
| Somatostatin Agonists | To develop potent and selective agonists for specific receptor subtypes. | Incorporation of D-amino acids led to the discovery of highly potent and selective nonpeptide agonists for the sst2 receptor. | nih.gov |
Role in Peptide Libraries and Combinatorial Chemistry
This compound and its Fmoc-protected counterpart, Fmoc-Arg(Pmc)-OH, play a significant role in the construction of peptide libraries and in the field of combinatorial chemistry. These libraries, containing thousands to millions of unique peptide sequences, are powerful tools for drug discovery and for identifying ligands for specific biological targets.
One-bead-one-compound (OBOC) combinatorial libraries are a prominent example where Pmc-protected arginine is utilized. umich.eduescholarship.org In this method, a large number of peptide-beads are synthesized, with each bead displaying a unique peptide sequence. escholarship.org The use of Fmoc-Arg(Pmc)-OH has been documented in the synthesis of such libraries, where a diverse set of natural and unnatural amino acids are incorporated to maximize the chemical diversity of the library. umich.eduescholarship.org
For instance, a 100,000-membered OBOC combinatorial peptide library was synthesized to screen for membrane-active peptides. escholarship.org This library included Fmoc-Arg(Pmc)-OH as one of the building blocks, alongside other natural and unnatural amino acids. escholarship.org The "split-mix" synthesis strategy allows for the creation of a vast number of unique peptide sequences on individual beads. escholarship.org
In another study, Fmoc-Arg(Pmc)-OH was used in the combinatorial positions for the synthesis of a one-bead one-peptide library to identify substrate peptides for focal adhesion kinase (FAK). umich.edu The library was constructed using a "split-and-pool" method, where different amino acids, including Fmoc-Arg(Pmc)-OH, were coupled at randomized positions. nih.gov
The design of these libraries often involves topologically segregated beads, where the outer layer displays the combinatorial peptide library for screening, and the inner core contains an encoding tag for facile identification of the hit compounds. nih.gov The synthesis of these complex architectures relies on the compatibility of the protected amino acids, such as Boc- or Fmoc-Arg(Pmc)-OH, with the synthetic and screening methodologies.
| Library Type | Role of Boc/Fmoc-Arg(Pmc)-OH | Application | Reference(s) |
| One-Bead-One-Compound (OBOC) Library | Incorporated as a building block to introduce cationic and hydrophilic properties. | Screening for membrane-active peptides. | escholarship.org |
| One-Bead One-Peptide Combinatorial Library | Used in combinatorial positions to generate diverse peptide sequences. | Identification of substrate peptides for focal adhesion kinase (FAK). | umich.edu |
| "One-Bead Two-Compound" (OB2C) Library | Utilized in the synthesis of the random library compound on the bead surface. | Discovery of "death ligands" against lymphoma cells. | nih.gov |
Use in Peptides Containing Unique or Sensitive Residues
The synthesis of peptides containing unique or sensitive amino acid residues, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), requires careful selection of protecting groups to avoid side reactions. While this compound is a valuable reagent, its use in the presence of these sensitive residues presents certain challenges, primarily related to the Pmc protecting group.
The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, like other sulfonyl-based protecting groups, can lead to the sulfonation of the indole (B1671886) ring of tryptophan during the final acid-mediated cleavage step with trifluoroacetic acid (TFA). sigmaaldrich.comiris-biotech.de This side reaction is a significant concern as it modifies the peptide and complicates purification. The extent of this side reaction can depend on the spatial proximity of the arginine and tryptophan residues within the peptide sequence. iris-biotech.de To mitigate this, it is often recommended to use a Boc-protected tryptophan (Fmoc-Trp(Boc)-OH in Fmoc chemistry) to shield the indole ring from modification. sigmaaldrich.com
Similarly, methionine residues are susceptible to oxidation to methionine sulfoxide (B87167) during peptide synthesis and cleavage. peptide.compeptide.com While scavengers are typically added to the cleavage cocktail to prevent this, the choice of arginine protecting group can also be a factor. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is often preferred over Pmc for the synthesis of peptides containing sensitive residues, as it is generally more labile and requires shorter cleavage times, thus minimizing the exposure of the peptide to harsh acidic conditions. thermofisher.com
Cysteine-containing peptides also require careful consideration, as the thiol group is highly nucleophilic and can participate in various side reactions. The choice of protecting groups for both cysteine and other residues like arginine is critical to ensure the desired peptide is obtained with high purity. iris-biotech.de
In a study on the synthesis of cyclic peptides, Fmoc-D-Arg(Pmc)-OH was used to incorporate D-arginine. uow.edu.au While the study did not specifically focus on sensitive residues, it highlights the use of Pmc-protected arginine in the synthesis of complex peptide architectures. The choice between Pmc and other protecting groups like Pbf often involves a trade-off between stability during synthesis and the ease and cleanliness of the final deprotection step, especially in the presence of sensitive amino acids.
| Sensitive Residue | Potential Side Reaction with Pmc-protected Arginine | Mitigation Strategy | Reference(s) |
| Tryptophan (Trp) | Sulfonation of the indole ring during TFA cleavage. | Use of Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH). | sigmaaldrich.comiris-biotech.de |
| Methionine (Met) | Oxidation to methionine sulfoxide. | Addition of scavengers to the cleavage cocktail; use of more labile protecting groups like Pbf. | peptide.compeptide.com |
| Cysteine (Cys) | Various side reactions due to the nucleophilic thiol group. | Careful selection of orthogonal protecting groups. | iris-biotech.de |
Future Directions and Emerging Research in Arginine Protection for Peptide Chemistry
Development of Novel Arginine Protecting Groups with Improved Properties (e.g., MIS)
The ideal protecting group for arginine should offer robust protection during peptide chain elongation and be readily and cleanly removable under mild conditions at the final deprotection step. While established protecting groups like Pmc and Pbf have been workhorses in the field, their use is often associated with drawbacks such as long deprotection times and the formation of side products. nih.gov This has fueled the quest for superior alternatives.
A major focus of current research is the development of protecting groups that are more sensitive to the cleavage conditions, thereby reducing the time required for their removal. Prolonged exposure to strong acids during deprotection can lead to the degradation of sensitive amino acid residues within the peptide sequence.
One of the most promising new protecting groups is 1,2-dimethylindole-3-sulfonyl (MIS) . uv.esrsc.orgresearchgate.net The MIS group has demonstrated significantly greater acid lability compared to the widely used Pbf group. nih.govug.edu.pl For instance, in a model peptide, the MIS group was completely cleaved with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) in just 30 minutes, whereas only 4% of the Pbf-protected peptide was deprotected under the same conditions. nih.gov This enhanced lability is particularly advantageous in the synthesis of peptides containing multiple arginine residues, where extended cleavage times are often necessary with conventional protecting groups. nih.govnih.gov
Another area of exploration involves revisiting and optimizing older protecting groups. For example, the nitro (NO2) group, which has been sparsely used, is being re-evaluated. nih.govmdpi.com Recent studies have shown that the NO2 group can be effectively removed under mild acidic conditions using SnCl2 as a reducing agent, offering an alternative deprotection strategy. nih.govmdpi.com
Table 1: Comparison of Deprotection Times for Arginine Protecting Groups
| Protecting Group | Cleavage Conditions | Deprotection Time | Reference |
| Pbf | 1:1 TFA/DCM | >2 hours (incomplete) | nih.gov |
| MIS | 1:1 TFA/DCM | 30 minutes (complete) | nih.gov |
| NO2 | SnCl2, mild acid | Sequence-dependent | nih.govmdpi.com |
A critical aspect of a protecting group's performance is its ability to minimize side reactions during both the coupling and deprotection steps. A significant side reaction associated with arginine incorporation is the formation of δ-lactam. nih.govmdpi.com
The MIS group, in addition to its enhanced lability, has shown compatibility with tryptophan-containing peptides, a sequence known to be susceptible to side reactions under acidic conditions. uv.esrsc.orgresearchgate.net The revisited NO2 group has also demonstrated a key advantage in preventing the formation of δ-lactam during the incorporation of arginine. nih.govmdpi.com
Furthermore, research into protecting groups like dibenzosuberyl and dibenzosuberenyl has shown promise in reducing both δ-lactam and ornithine formation, although they have not yet seen widespread adoption. nih.gov
Innovations in Automated Peptide Synthesis to Accommodate Challenging Arginine Derivatives
The automation of solid-phase peptide synthesis (SPPS) has been a transformative force in the field, enabling the rapid and efficient production of peptides. creative-peptides.combeilstein-journals.org However, the incorporation of challenging amino acids like arginine can still present hurdles for automated synthesizers. Innovations in this area are focused on both the chemical methodologies and the instrumentation itself.
Recent advancements include the development of automated fast-flow instruments capable of synthesizing long peptide chains with very short coupling cycles at elevated temperatures. acs.org Microwave-assisted SPPS (MW-SPPS) has also emerged as a powerful technique, significantly reducing reaction times and improving the purity of crude peptides, including those containing arginine. acs.org
A significant development is the exploration of SPPS using side-chain unprotected arginine. rsc.org This approach, if optimized, could dramatically improve the atom economy of peptide synthesis by eliminating the need for a protecting group altogether. rsc.org Recent studies have shown successful synthesis of peptide fragments using unprotected arginine in "green" solvents by employing specific coupling reagents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC). rsc.org
The development of novel, automated, robotic systems for high-throughput, parallel peptide synthesis also promises to accelerate the optimization of protocols for incorporating difficult residues like arginine. researchgate.net These systems offer the flexibility to quickly screen different coupling reagents, reaction times, and solvent conditions. researchgate.net
Green Chemistry Approaches in Protected Amino Acid Synthesis and Deprotection
A major focus has been the replacement of hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. researchgate.net Propylene carbonate and γ-valerolactone (GVL) have been investigated as potential green solvents for both solution-phase and solid-phase peptide synthesis. researchgate.netresearchgate.net The successful use of GVL in automated microwave-assisted SPPS demonstrates a significant step towards a more sustainable peptide manufacturing process. researchgate.net
Furthermore, the development of protocols that utilize unprotected arginine, as mentioned previously, aligns with green chemistry principles by improving atom economy and reducing the generation of waste from protecting group cleavage. rsc.org The use of SnCl2 for NO2 group removal in a green solvent like 2-MeTHF is another example of a greener deprotection strategy. mdpi.com
The concept of "inverse peptide synthesis" using transiently protected amino acids is another emerging green strategy. acs.orgnih.gov This approach avoids the need for stable Nα-protecting groups, thereby reducing the number of synthetic steps and improving step- and atom-economy. acs.orgnih.gov
Theoretical and Computational Studies on Protecting Group Behavior
Computational chemistry and theoretical studies are becoming increasingly valuable tools for understanding and predicting the behavior of protecting groups. iris-biotech.deteknoscienze.com These methods can provide insights into reaction mechanisms, stability, and the electronic and steric factors that influence a protecting group's performance.
First-principles calculations based on density functional theory (DFT) have been used to investigate the adsorption behaviors of arginine on metal surfaces, which can inform the design of biocompatible materials. mdpi.com These studies have highlighted the strong interaction of the guanidino group with surfaces, driven by its ability to donate electrons and form multiple bonds. mdpi.com
Computational docking simulations are being employed to predict the proteolytic stability of peptides containing arginine analogs. iris-biotech.deteknoscienze.com This allows for the in-silico screening of modified peptides and can guide the synthesis of more stable therapeutic candidates.
Combined experimental and computational studies are also shedding light on the fundamental properties of arginine itself, such as its hydrophobicity and its ability to engage in π-π stacking interactions. nih.gov Understanding these intrinsic properties is crucial for designing protecting groups that effectively mask the guanidino group's reactivity while not interfering with the desired peptide conformation.
Mechanistic studies, including computational analysis, are also being used to understand and control post-translational modifications of arginine, which can inform the development of more selective protection strategies. nih.gov
Q & A
Q. How can researchers design experiments to quantify Pmc group stability under varying catalytic conditions?
- Methodological Answer :
- Use kinetic assays (e.g., UV-Vis spectroscopy at 280 nm for Pmc chromophore degradation).
- Compare half-life (t½) of Pmc in presence of catalysts (e.g., Pd/C, TFA) via Arrhenius plots.
- Cross-validate with LC-MS to track byproduct formation .
Methodological Frameworks for Research Design
- PICO Framework : Apply to structure questions (e.g., Population: Pmc-protected peptides; Intervention: Coupling agents; Comparison: HOBt vs. Oxyma; Outcome: Coupling efficiency) .
- Data Contradiction Analysis : Use triangulation (e.g., HPLC, MS, NMR) to verify unexpected results .
- Literature Review : Cross-reference synthetic protocols from journals like Reviews in Analytical Chemistry for validated methodologies .
Note: For synthesis protocols, consult technical datasheets from reagent suppliers (e.g., Kanto Reagents) rather than unverified platforms like benchchem.com .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
